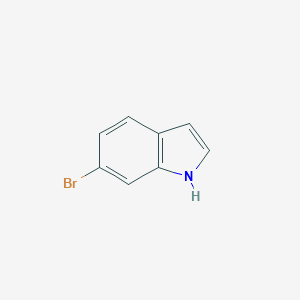

6-bromo-1H-indole

Overview

Description

6-Bromo-1H-indole is an indole derivative that is often used as a starting material in the synthesis of various indole derivatives . It has been found in many important synthetic drug molecules and has a significant role in cell biology .

Synthesis Analysis

Indole derivatives, including this compound, can be synthesized through various methods. For instance, one method involves a palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .

Molecular Structure Analysis

The molecular formula of this compound is C8H6BrN, with a molecular weight of 196.04 . It is a heterocyclic compound that contains a benzopyrrole structure, with a bromine atom attached to the 6th carbon in the indole ring .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with 2-(4-fluorophenyl)ethylpiperazine in a palladium-catalyzed reaction to afford carbonylation products . It can also be used to synthesize other indole derivatives .

Physical And Chemical Properties Analysis

This compound is a white to brown powder . It has a density of 1.7±0.1 g/cm³, a boiling point of 316.9±15.0 °C at 760 mmHg, and a flash point of 145.5±20.4 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1H-indole has significant applications in the synthesis of complex chemical structures. Mangalaraj and Ramanathan (2012) demonstrated its role in creating tetrahydro-β-carboline skeletons, critical in synthesizing indole alkaloids like harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012). Similarly, Sharma et al. (2020) developed a strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, integral to the anti-inflammatory compound Herdmanine D (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Structural Analysis and Characterization

Studies have also focused on understanding the structural aspects of compounds derived from this compound. Barakat et al. (2017) conducted a comprehensive analysis, including Hirshfeld surface, DFT, and thermal analysis, of a compound synthesized from 5-bromo-1H-indole (Barakat et al., 2017). Additionally, Tariq et al. (2020) provided an experimental and computational investigation of new indole derivatives for their potential in various applications (Tariq et al., 2020).

Biological and Pharmacological Properties

This compound derivatives have been studied for their biological properties. Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, highlighting its significant inhibitory effects on GST isozymes (Yılmaz et al., 2020). Segraves and Crews (2005) investigated brominated tryptophan alkaloids from sponges, which included derivatives of this compound, showing their potential in inhibiting the growth of bacteria (Segraves & Crews, 2005).

Application in Imaging and Analytical Chemistry

Rudd et al. (2019) utilized halogenated indoles, including this compound, in mapping insoluble metabolites in a colorectal cancer model, demonstrating its application in advanced imaging techniques (Rudd et al., 2019).

Mechanism of Action

Target of Action

6-Bromoindole, also known as 6-bromo-1H-indole, is an indole derivative Indole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to many bioactive molecules .

Mode of Action

It is known to undergo palladium-catalyzed reactions with certain compounds such as 2-(4-fluorophenyl)ethylpiperazine, leading to the formation of carbonylation products . This suggests that 6-Bromoindole may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

For instance, they can be converted into halogenated and oxygenated derivatives through biocatalytic processes . These derivatives can have various bioactivities and therapeutic potentials.

Result of Action

Bromoindoles have been found to inhibit biofilm formation in certain bacterial strains, suggesting that 6-bromoindole may have similar antibacterial properties .

Safety and Hazards

6-Bromo-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause eye irritation and specific target organ toxicity, particularly affecting the respiratory system . It should be handled with personal protective equipment, and contact with skin, eyes, and respiratory system should be avoided .

Future Directions

Indole derivatives, including 6-bromo-1H-indole, have shown diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are valuable in various industries, including the food industry, perfumery, and pharmaceuticals, due to their flavor, fragrance, and biological activity . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are areas of ongoing research .

properties

IUPAC Name |

6-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWGHOPSCKCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350299 | |

| Record name | 6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52415-29-9 | |

| Record name | 6-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52415-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-bromoindole?

A1: The molecular formula of 6-bromoindole is C8H6BrN, and its molecular weight is 196.04 g/mol.

Q2: What are the key spectroscopic characteristics of 6-bromoindole?

A2: The structure of 6-bromoindole has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , ] These techniques provide valuable information about the compound's structure, functional groups, and purity. For detailed spectroscopic data, refer to the cited research articles.

Q3: What biological activities have been reported for 6-bromoindole and its derivatives?

A3: Research indicates that 6-bromoindole and its derivatives exhibit a range of biological activities, including:

- Antioxidant and Tyrosinase Inhibitory Activity: 6-Bromoindole derivatives, specifically adenosine and ethyl-α-D-glucopyranoside isolated from the sea cucumber Stichopus japonicus, have demonstrated antioxidant and tyrosinase inhibitory properties. []

- Anti-inflammatory Activity: Studies have shown that 6-bromoindole, along with other brominated indoles, possess anti-inflammatory properties. This activity is linked to the inhibition of nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) production. [, ]

- Antibacterial Activity: Certain 6-bromoindole derivatives have displayed antibacterial activity against various bacterial strains, including Staphylococcus aureus and multidrug-resistant isolates. [, , , , ]

- Antifouling Activity: 6-bromoindole has shown promising antifouling activity against marine diatom species, suggesting its potential use in preventing biofouling. []

- Cytotoxicity: Some 6-bromoindole derivatives have exhibited cytotoxic activity against cancer cell lines, indicating potential anticancer properties. [, , ]

Q4: How does 6-bromoindole exert its anti-inflammatory effects?

A4: Research suggests that 6-bromoindole exerts its anti-inflammatory effects by inhibiting the NFκB pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By suppressing NFκB translocation, 6-bromoindole effectively reduces the production of pro-inflammatory cytokines. []

Q5: What is the significance of 6-bromoindole's antifouling activity?

A5: Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant challenge in various industries, including shipping and aquaculture. The discovery of 6-bromoindole's antifouling activity against marine diatoms suggests its potential as an environmentally friendly alternative to traditional, often toxic, antifouling agents. []

Q6: What are the common synthetic routes for preparing 6-bromoindole?

A6: 6-bromoindole can be synthesized through various methods, including:

- Direct Bromination: This method involves the direct bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination at the 6-position. [, , , , , , , , , , ]

- Multi-step Synthesis: More complex derivatives may require multi-step synthetic approaches involving protection and deprotection strategies, coupling reactions, and other transformations. [, , , , , , , , ]

Q7: How do structural modifications of 6-bromoindole impact its activity?

A7: Structural modifications of 6-bromoindole can significantly influence its biological activity. For instance: * Halogenation: Introducing different halogens at the 6-position can alter the compound's potency and selectivity. [, , ] * N-substitution: Adding substituents to the nitrogen atom of the indole ring can modify the compound's physicochemical properties and interactions with biological targets. [, , , , , ] * Functional group modifications: Altering the functional groups attached to the indole ring can lead to derivatives with distinct pharmacological profiles. [, , , , , , ]

Q8: How does 6-bromoindole interact with its biological targets?

A8: The specific mechanisms of action of 6-bromoindole and its derivatives can vary depending on the target and the compound's structure. Potential mechanisms include:

- Enzyme Inhibition: 6-bromoindole derivatives may inhibit specific enzymes involved in various biological pathways, such as those involved in inflammation, bacterial growth, or tyrosinase activity. [, , , , , ]

- DNA Intercalation: Certain 6-bromoindole alkaloids have been reported to interact with DNA, potentially influencing gene expression and cellular processes. []

Q9: Are there known resistance mechanisms against 6-bromoindole's antibacterial activity?

A9: While specific resistance mechanisms against 6-bromoindole are not extensively documented in the provided research, it's important to note that bacteria can develop resistance to antibacterial agents through various mechanisms, including mutations in target enzymes, efflux pumps, and enzymatic degradation. Further research is crucial to understand and mitigate potential resistance development.

Q10: What is the toxicological profile of 6-bromoindole?

A10: While the provided research highlights the biological activities of 6-bromoindole and its derivatives, it's essential to conduct comprehensive toxicological studies to assess potential adverse effects. These studies should evaluate acute and chronic toxicity, genotoxicity, and other relevant parameters.

Q11: What are the environmental implications of using 6-bromoindole and its derivatives?

A11: The potential environmental impact of 6-bromoindole and its derivatives should be thoroughly assessed before widespread use. Studies should evaluate the compound's biodegradability, bioaccumulation potential, and toxicity to aquatic organisms. Sustainable practices, such as responsible waste management and the exploration of biodegradable alternatives, are crucial to minimize ecological risks. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)